サルビア酸B

概要

説明

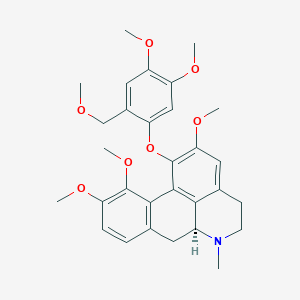

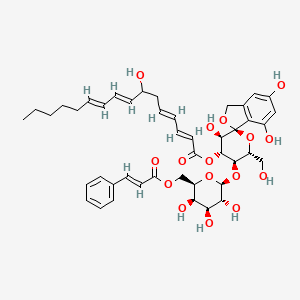

Salvianolic acid B is a phenolic acid derived from Salvia miltiorrhiza, a medicinal herb commonly used in traditional Chinese medicine. It is a natural antioxidant, anti-inflammatory, and neuroprotective compound with multiple pharmacological activities. Salvianolic acid B has been widely studied for its potential use in the treatment of various diseases, such as cancer, cardiovascular diseases, and neurological disorders.

科学的研究の応用

抗がん活性

SABは、さまざまな癌に対して阻害活性を示します . β-アクチンとの直接的な相互作用により、メラノーマ細胞の遊走を有意に抑制することがわかりました . これは、SABが化学療法の転帰を改善し、メラノーマ患者の利益になる可能性のある有益なサプリメントとなり得ることを示唆しています .

抗炎症効果

SABは、抗炎症効果を示しました . さまざまなシグナル伝達経路、細胞、分子を調節して、最大の治療効果を達成できます .

抗アポトーシス効果

SABは、抗アポトーシス効果を示しました . 幹細胞の増殖と分化を促進できます .

抗線維化効果

SABは、抗線維化効果があります . 肝線維症などの疾患に有益です .

心血管および脳血管疾患

SABは、心血管および脳血管疾患に有益な効果があります . これは、伝統的な中国医学で広く使用されている、丹参(サルビア・ミルチオリザBge、シソ科)の根と根茎から抽出されたもので、胸の痛みなどの症状の治療に使用されます .

うつ病および脊髄損傷

SABは、うつ病および脊髄損傷などの疾患において保護効果があります . これらの保護効果の基礎となるメカニズムは、主に抗炎症、抗酸化、抗またはプロアポトーシス、抗またはプロオートファジー、抗線維化、および代謝調節機能に関連しています .

胸部大動脈瘤

3-アミノプロピオニトリル誘発胸部大動脈瘤のラットモデルに関する研究では、SABはヤヌスキナーゼ2(JAK2)/STAT3シグナル伝達経路を阻害することで、瘤の発達を阻害し、免疫機能を改善することがわかりました .

腫瘍転移

マウスでは、SABは血小板由来成長因子受容体-βのリン酸化を阻害することにより、血小板由来成長因子-Bシグナル伝達を遮断し、腫瘍細胞の血管周囲細胞への作用を阻害し、腫瘍血管の構造的完全性を促進し、血管周囲細胞の被覆を増加させ、基底膜の完全性を促進し、内皮細胞間のタイト結合を強化し、血管漏出を減らし、腫瘍血管の正常化を促進し、最終的に腫瘍転移を阻害しました .

これらの各分野は、科学研究におけるSABの独自のアプリケーションを表しています。 作用機序、関連するシグナル伝達経路、より適切な併用薬、より効果的な剤形、およびSABの新しい投与経路を特定するために、より深い薬理学的調査が必要です .

作用機序

Target of Action

Salvianolic acid B (Sal-B) is a potent compound that targets multiple cell signaling pathways . It has been found to inhibit tumor growth and metastasis . The primary targets of Sal-B include the NDRG2/PTEN pathway , the Janus kinase 2 (JAK2)/STAT3 signaling pathway , and the platelet-derived growth factor receptor-β . These targets play crucial roles in cell proliferation, survival, and differentiation .

Mode of Action

Sal-B interacts with its targets to induce various cellular changes. It inhibits the growth and metastasis of A549 lung cancer cells through the NDRG2/PTEN pathway by inducing oxidative stress . It also blocks platelet-derived growth factor-B signaling by inhibiting the phosphorylation of platelet-derived growth factor receptor-β . Furthermore, it inhibits the development of aneurysms and improves immune function by inhibiting the JAK2/STAT3 signaling pathway .

Biochemical Pathways

Sal-B affects several biochemical pathways. It regulates the NDRG2/PTEN/AKT pathway , the JAK2/STAT3 signaling pathway , and the TNF-α/NF-κB signaling pathway . These pathways are involved in inflammatory response, oxidative stress, and cell proliferation. The modulation of these pathways results in downstream effects such as reduced inflammation, improved immune function, and inhibited tumor growth .

Pharmacokinetics

The pharmacokinetics of Sal-B have been studied in healthy Chinese volunteers . The peak plasma concentration and the area under the plasma concentration–time curve of Sal-B progressively increased in a dose-dependent manner in 75, 150, and 300 mg single-ascending-dose study groups . There was no accumulation after 5 consecutive days of administration of 150 mg Sal-B . These findings suggest that Sal-B has good bioavailability and tolerability.

Result of Action

The action of Sal-B results in various molecular and cellular effects. It exhibits anticancer activity in a variety of cell lines, including prostate, breast, liver, and head and neck squamous cell cancers . It also inhibits the development of aneurysms and improves immune function . Furthermore, it promotes the structural integrity of tumor vessels, enhances tight junctions between endothelial cells, and promotes normalization of tumor vessels, eventually inhibiting tumor metastasis .

Action Environment

The action, efficacy, and stability of Sal-B can be influenced by environmental factors. For instance, Sal-B promotes endothelial differentiation of human-induced pluripotent stem cells via the Piezo1/MEK/Erk pathway . This suggests that the cellular environment and the presence of specific signaling pathways can influence the action of Sal-B. More research is needed to fully understand how different environmental factors influence the action of Sal-B.

Safety and Hazards

生化学分析

Biochemical Properties

Salvianolic acid B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, salvianolic acid B has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix components. This inhibition helps in reducing tissue damage and inflammation . Additionally, salvianolic acid B interacts with proteins such as mortalin, leading to its degradation and subsequent inhibition of cancer cell proliferation .

Cellular Effects

Salvianolic acid B exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, salvianolic acid B has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a vital role in cellular energy homeostasis . This activation leads to enhanced glucose uptake and fatty acid oxidation, thereby improving metabolic health. Furthermore, salvianolic acid B can regulate the expression of genes involved in inflammation and apoptosis, contributing to its protective effects against various diseases .

Molecular Mechanism

The molecular mechanism of salvianolic acid B involves several intricate processes. At the molecular level, salvianolic acid B binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, salvianolic acid B can inhibit the activity of the enzyme NADPH oxidase, reducing the production of reactive oxygen species (ROS) and oxidative stress . Additionally, salvianolic acid B can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which enhances the expression of antioxidant genes and protects cells from oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of salvianolic acid B have been observed to change over time. Studies have shown that salvianolic acid B is relatively stable under physiological conditions, with minimal degradation over extended periods . Long-term exposure to salvianolic acid B has been associated with sustained protective effects on cellular function, including reduced oxidative stress and inflammation . The stability and efficacy of salvianolic acid B can be influenced by factors such as temperature, pH, and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of salvianolic acid B vary with different dosages in animal models. At low to moderate doses, salvianolic acid B has been shown to exert beneficial effects, such as reducing inflammation, improving metabolic health, and protecting against tissue damage . At high doses, salvianolic acid B may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential risks .

Metabolic Pathways

Salvianolic acid B is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways influenced by salvianolic acid B is the glycerophospholipid metabolism pathway . Salvianolic acid B regulates the levels of phosphatidylcholine and phosphatidylethanolamine, which are essential components of cell membranes . Additionally, salvianolic acid B affects the sphingolipid metabolism pathway, modulating the levels of sphingosine-1-phosphate and ceramides . These interactions contribute to the compound’s protective effects against cardiovascular diseases and other metabolic disorders .

特性

IUPAC Name |

(2R)-2-[(E)-3-[(2R,3R)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28-,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKFFCBZYFGCQN-PDVBOLEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@H]([C@@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

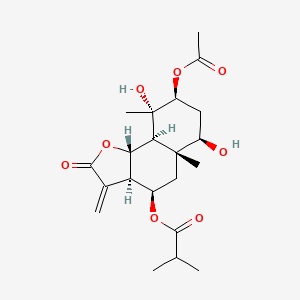

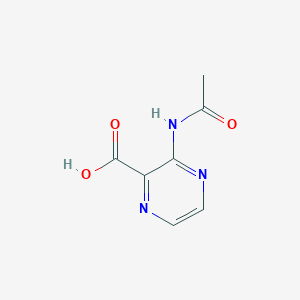

![(2E,4E,9E)-N-[(E)-3-[[(5S)-5-benzyl-14,14-dimethyl-3,6,9,15-tetraoxo-1,4,7,10,13-pentazabicyclo[10.2.1]pentadecan-8-yl]methylamino]-3-oxoprop-1-enyl]-13-hydroxytetradeca-2,4,9-trienamide](/img/structure/B1246689.png)

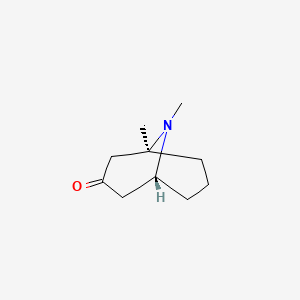

![(2S,3S)-3-[[(2S)-1-[4-aminobutyl(3-aminopropyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1246694.png)

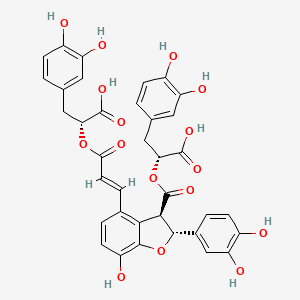

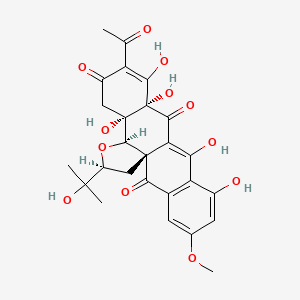

![(2E,4E)-N-[(1S,5S,6R)-5-hydroxy-5-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-7-methylocta-2,4-dienamide](/img/structure/B1246700.png)

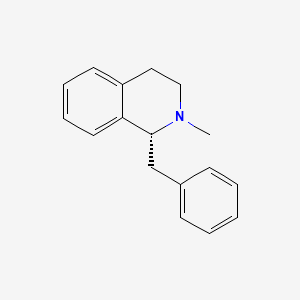

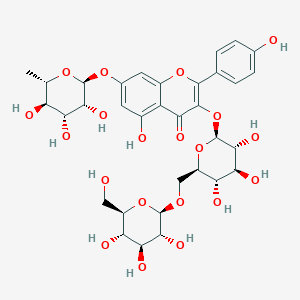

![(1S,6S,7R,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone](/img/structure/B1246705.png)